![molecular formula C7H13NaO3 B2547579 Sodium;6-hydroxyheptanoate CAS No. 85893-54-5](/img/structure/B2547579.png)
Sodium;6-hydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Synthesis and Application in Enzyme Inhibition
Sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates, compounds structurally related to sodium 6-hydroxyheptanoate, have been synthesized and shown to be useful as synthetic intermediates for preparing enzyme inhibitors. These compounds, containing alpha,alpha-difluoro-beta-aminodeoxystatine, demonstrated application in inhibiting the enzyme renin, albeit with lower efficacy than their difluorostatine-containing congeners (Thaisrivongs et al., 1987).
2. Antioxidant and Cytoprotective Properties
Research on the rhizomes of Zingiber officinale identified compounds including sodium (E)-7-hydroxy-1,7-bis(4-hydroxyphenyl)hept-5-ene-3 S-sulfonate, which exhibited strong superoxide anion radical scavenging activities. These findings highlight the potential of structurally related sodium salts, such as sodium 6-hydroxyheptanoate, in antioxidant applications and their role in protecting against lipid peroxidation and oxidative damage in biological systems (Tao et al., 2008).
3. pH-Responsive Micellization
A study on the polymerization of sodium 6-acrylamidohexanoate demonstrated its application in creating well-defined diblock copolymers with pH-responsive micellization behavior. This research underscores the utility of sodium-based acrylamidohexanoate compounds in designing smart materials capable of self-assembly and responsive behavior under varying pH conditions, with potential applications in drug delivery and nanotechnology (Yusa et al., 2003).
4. Material Science and Corrosion Inhibition
In the field of material science, sodium heptanoate has been explored for its effectiveness in inhibiting corrosion on zinc surfaces. Research indicates that sodium heptanoate forms a protective film on zinc, effectively blocking aggressive anions and demonstrating the potential of sodium salts in corrosion protection. This work suggests the broader applicability of sodium salts, including sodium 6-hydroxyheptanoate, in developing environmentally friendly corrosion inhibitors (Rocca et al., 2006).
Future Directions
properties
IUPAC Name |
sodium;6-hydroxyheptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.Na/c1-6(8)4-2-3-5-7(9)10;/h6,8H,2-5H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKBXVSCNKEDIU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;6-hydroxyheptanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.